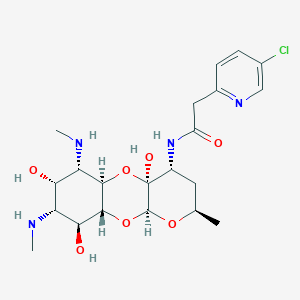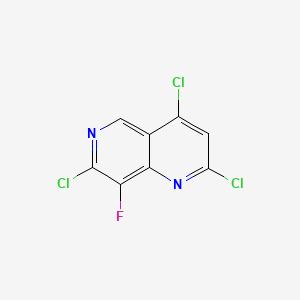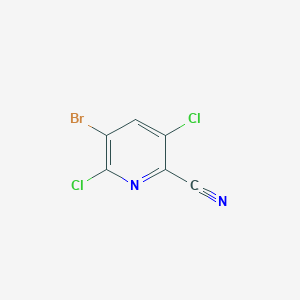
5-Bromo-3,6-dichloropicolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3,6-dichloro-2-pyridinecarbonitrile is a halogenated pyridine derivative. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a nitrile group. It is used as a building block in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,6-dichloro-2-pyridinecarbonitrile typically involves halogenation reactions. One common method involves the bromination and chlorination of 2-pyridinecarbonitrile. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts or under specific temperature conditions to ensure selective halogenation.
Industrial Production Methods
In industrial settings, the production of 5-Bromo-3,6-dichloro-2-pyridinecarbonitrile may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction parameters are crucial to achieving high purity and consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3,6-dichloro-2-pyridinecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to amines.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Conversion to amines or other reduced forms.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
5-Bromo-3,6-dichloro-2-pyridinecarbonitrile is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor in the synthesis of drugs and therapeutic agents.
Industry: In the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-3,6-dichloro-2-pyridinecarbonitrile involves its interaction with specific molecular targets. The halogen atoms and nitrile group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: Another halogenated pyridine derivative with similar applications.
5-Bromo-3-fluoropyridine-2-carbonitrile: A compound with similar structural features and reactivity.
Uniqueness
5-Bromo-3,6-dichloro-2-pyridinecarbonitrile is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and materials.
Propriétés
Formule moléculaire |
C6HBrCl2N2 |
|---|---|
Poids moléculaire |
251.89 g/mol |
Nom IUPAC |
5-bromo-3,6-dichloropyridine-2-carbonitrile |
InChI |
InChI=1S/C6HBrCl2N2/c7-3-1-4(8)5(2-10)11-6(3)9/h1H |
Clé InChI |
QFKUGYAXCRRYLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1Br)Cl)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



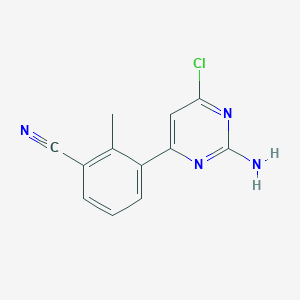

![2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13914447.png)
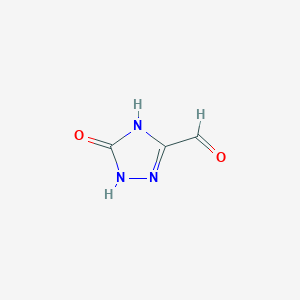


![2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol](/img/structure/B13914462.png)
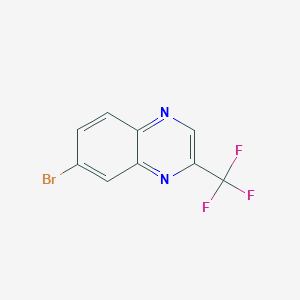
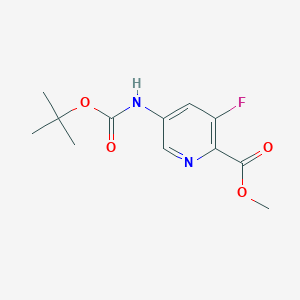
![Methyl 1,3-dihydrobenzo[c]isothiazole-6-carboxylate 2,2-dioxide](/img/structure/B13914478.png)

